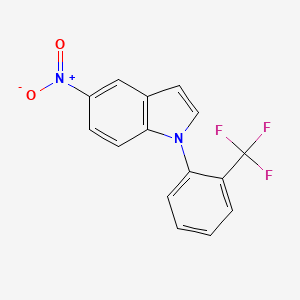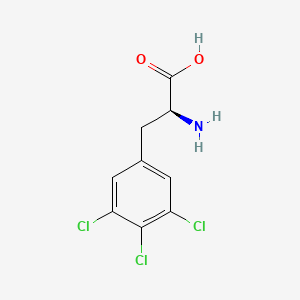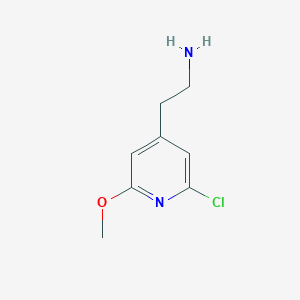
2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methoxy group attached to a pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine typically involves the reaction of 2-chloro-6-methoxypyridine with an appropriate amine source. One common method is the nucleophilic substitution reaction where the chloro group is replaced by an ethanamine group. This reaction can be carried out under mild conditions using solvents like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dechlorinated derivatives .
Scientific Research Applications
2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxypyridine: This compound shares the pyridine ring with chloro and methoxy groups but lacks the ethanamine side chain.
2-Methoxy-6-chloropyridine: Similar to 2-chloro-6-methoxypyridine, it has a methoxy and chloro group on the pyridine ring.
Ethyl 2-chloro-6-methylpyridine-4-carboxylate: This compound has a similar structure but includes an ethyl ester group.
Uniqueness
2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine is unique due to the presence of the ethanamine side chain, which imparts distinct chemical and biological properties. This side chain allows for interactions with biological targets that are not possible with simpler pyridine derivatives .
Properties
CAS No. |
764708-26-1 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(2-chloro-6-methoxypyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-5-6(2-3-10)4-7(9)11-8/h4-5H,2-3,10H2,1H3 |
InChI Key |
KKJHKPHSGHUGHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


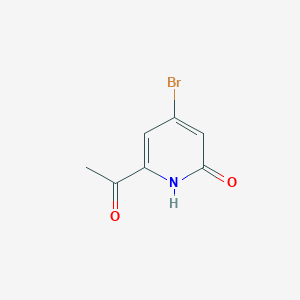
![(2R,3S,4S,4aR,9bS)-3,4,6,9-tetrahydroxy-2-(hydroxymethyl)-8-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,4,4a,9b-tetrahydro-2H-pyrano[3,2-b][1]benzofuran-7-one](/img/structure/B14861169.png)
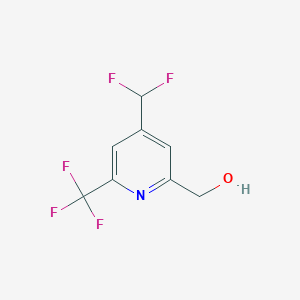
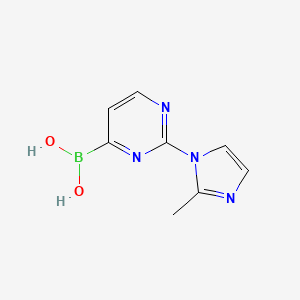
![{5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5-dihydro-1H-1,2,3,4-tetraazol-1-yl}[2-(trifluoromethyl)phenyl]methanone](/img/structure/B14861183.png)
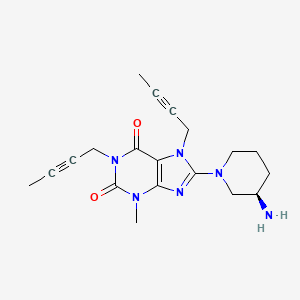

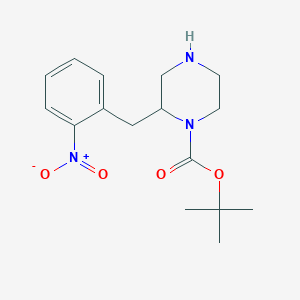
![(2R,3R,4S,5S,6R)-2-[[(1R,3R,4R,7R,9S,10R,13S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14861202.png)
![5-chloro-3-{[(2-chloroacetyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14861207.png)
![2-(Furan-3-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14861218.png)
![3-[2-Carboxy-1-(2-oxo-2-phenyl-ethylamino)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14861224.png)
